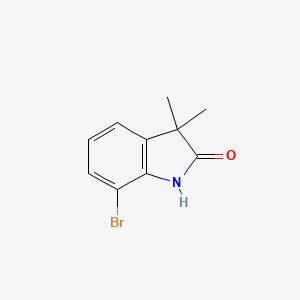

7-Bromo-3,3-dimethylindolin-2-one

Description

Overview of Indolin-2-one as a Privileged Heterocyclic Core in Organic Synthesis and Medicinal Chemistry

The indolin-2-one framework, a bicyclic structure containing a nitrogen atom, is a cornerstone in the synthesis of a wide array of biologically active compounds. researchgate.netnih.govrsc.org Its prevalence in both natural products and synthetic drugs underscores its versatility and importance. researchgate.netresearchgate.net In medicinal chemistry, this scaffold is particularly recognized for its role in the development of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling and growth. researchgate.net The ability of the indolin-2-one nucleus to interact with the ATP binding pocket of kinases makes it a valuable starting point for the design of new anticancer agents. researchgate.net

The significance of nitrogen-containing heterocycles like indolin-2-one in drug discovery is substantial, with studies indicating that approximately 60% of unique small-molecule drugs approved by the FDA contain such structures. nih.govrsc.org This is attributed to their stability and their capacity to form hydrogen bonds with biological targets like DNA. nih.govrsc.org The structural rigidity and synthetic accessibility of the indolin-2-one core allow for systematic modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net

Importance of Bromination and Geminal Dimethyl Substitution (3,3-dimethyl) on the Indolin-2-one Framework for Research and Development

The specific chemical modifications on the indolin-2-one scaffold, namely bromination and the introduction of a geminal dimethyl group, are crucial for enhancing its potential in research and development.

Bromination , the process of introducing a bromine atom, is a widely used strategy in drug design to enhance the therapeutic properties of a molecule. ump.edu.plresearchgate.net The introduction of bromine can lead to increased biological activity, improved metabolic stability, and a longer duration of action. ump.edu.plresearchgate.net This is partly due to the formation of "halogen bonds," which are non-covalent interactions between the bromine atom and a biological target, leading to stronger binding. ump.edu.plresearchgate.net Furthermore, the "heavy atom effect" of bromine can be utilized in applications such as photodynamic therapy. ump.edu.pl Halogenated heterocycles, including brominated indolin-2-ones, are valuable intermediates in organic synthesis, allowing for further chemical modifications. sigmaaldrich.com

The geminal dimethyl group , two methyl groups attached to the same carbon atom (in this case, the 3-position of the indolin-2-one ring), also plays a significant role in medicinal chemistry. researchgate.netnih.gov This structural feature, often found in natural products, can enhance a molecule's interaction with its biological target through van der Waals forces. researchgate.netnih.gov The geminal dimethyl group can also improve a compound's pharmacokinetic profile, including its stability and solubility. researchgate.net From a synthetic standpoint, it introduces a chiral center, which can be crucial for achieving selectivity in biological interactions. researchgate.netnih.gov

The combination of these features in 7-Bromo-3,3-dimethylindolin-2-one results in a molecule with a unique set of properties that make it a valuable tool for chemical and biological research. The strategic placement of the bromo and geminal dimethyl groups on the privileged indolin-2-one scaffold creates a compound with potential for further development in various therapeutic areas.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| CAS Number | 1369042-74-9 |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMHHQESIFOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Br)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 7 Bromo 3,3 Dimethylindolin 2 One and Its Advanced Derivatives

Strategies for Constructing the 7-Bromo-3,3-dimethylindolin-2-one Core

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the heterocyclic ring system from appropriately substituted precursors.

Cyclization Reactions Utilizing Ortho-Substituted Precursors

A common and effective strategy for synthesizing indolin-2-ones involves the cyclization of ortho-substituted aromatic precursors. These methods are advantageous as they allow for the pre-installation of the desired substituents on the aromatic ring, which then directs the formation of the heterocyclic core.

The Fischer indole (B1671886) synthesis is a classic and versatile method for the preparation of indoles, which can be subsequently oxidized to indolin-2-ones. organic-chemistry.org The reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.org While traditionally used for indole synthesis, adaptations of this methodology can be applied to create brominated indole scaffolds. For instance, the use of a brominated phenylhydrazine derivative as a starting material allows for the incorporation of a bromine atom at a specific position on the indole ring. core.ac.ukrsc.org The reaction conditions often require elevated temperatures and the presence of Brønsted or Lewis acids. organic-chemistry.org A one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the adaptability of this classic reaction. rsc.org Furthermore, enzymatic methods using halogenases have been explored for the selective late-stage C-H functionalization of indole alkaloids, offering a biocatalytic approach to brominated fischerindoles. nih.gov

Radical-mediated cyclization of N-arylacrylamides has emerged as a powerful tool for the construction of 3,3-disubstituted indolin-2-ones. nih.govsioc-journal.cn This approach involves the generation of a radical species that adds to the double bond of the acrylamide, followed by an intramolecular cyclization onto the aryl ring to form the indolin-2-one core. nih.govbeilstein-journals.org Various methods have been developed to initiate this radical cascade, including the use of ascorbic acid as a mild and environmentally friendly radical initiator for the tandem cyclization of N-arylacrylamides with in situ generated diazonium salts. nih.gov Silver-mediated tandem radical addition/cyclization of N-arylacrylamides has also been extensively reviewed as a method to construct C(3)-disubstituted indolin-2-ones. sioc-journal.cn These reactions often exhibit good functional group tolerance and provide access to a diverse range of substituted indolin-2-ones. researchgate.net

Recent advancements in this area include the use of photoredox catalysis to generate α-aminoalkyl radicals from tertiary arylamines, which then undergo cyclization with N-arylacrylamides. beilstein-journals.org Additionally, electrochemical methods have been employed for the dehydrogenative cyclization of 1,3-dicarbonyl compounds with N-arylacrylamides. beilstein-journals.org

Oxidative Alkylarylation Approaches to the 3,3-Disubstituted Oxindole (B195798) System

Direct oxidative alkylarylation of N-arylacrylamides with simple alkanes provides an efficient, metal-free route to 3,3-disubstituted oxindoles. researchgate.netthieme-connect.com This method typically employs an oxidant like (diacetoxy)iodobenzene [PhI(OAc)2] to initiate a radical alkylation/cyclization process. thieme-connect.comthieme-connect.com The reaction proceeds with good functional group tolerance and allows for the introduction of various alkyl substituents at the 3-position of the oxindole core. researchgate.net For example, the reaction of N-methyl-N-phenylmethacrylamide with cyclohexane (B81311) in the presence of PhI(OAc)2 yields the corresponding 3-cyclohexyl-1,3-dimethylindolin-2-one. thieme-connect.com This methodology has been successfully applied to synthesize a range of 3,3-disubstituted oxindoles with moderate to excellent yields. thieme-connect.com

A study by Chen and Song demonstrated the synthesis of various 3,3-disubstituted oxindoles, including halogenated derivatives, using this oxidative alkylarylation approach. The following table summarizes some of the synthesized compounds and their yields. thieme-connect.com

| Entry | N-Arylacrylamide | Alkane | Product | Yield (%) |

| 3a | N-methyl-N-phenylmethacrylamide | Cyclohexane | 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one | 90 |

| 3d | 5-Bromo-N-methyl-N-phenylmethacrylamide | Cyclohexane | 5-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | 66 |

| 3g | 7-Bromo-N-methyl-N-phenylmethacrylamide | Cyclohexane | 7-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | 85 |

Table 1: Synthesis of 3,3-Disubstituted Oxindoles via Oxidative Alkylarylation. thieme-connect.com

Iron photocatalysis has also been employed for the cascade alkylarylation of N-arylacrylamides with carboxylic acids to construct 3,3-disubstituted oxindole derivatives under visible light irradiation. nih.gov

Copper-Catalyzed Cyclizations in Indolin-2-one Synthesis

Copper-catalyzed reactions have proven to be versatile for the synthesis of indolin-2-one derivatives. These methods often involve the formation of C-N or C-C bonds through various cyclization strategies. One approach involves the copper-catalyzed tandem amino radical cyclization to synthesize indolo-[2,1-a]isoquinoline tetracyclic skeletons. rsc.org Another strategy utilizes a copper-catalyzed radical cascade cyclization for the synthesis of phosphorated indolines. rsc.org

Copper catalysts can also facilitate the domino synthesis of complex heterocyclic systems incorporating the indolin-2-one motif. For instance, a one-pot domino process involving a condensation between an indolin-2-one and a phenylhydrazine derivative, followed by a copper-catalyzed cyclization, has been used to synthesize spiropyrazoline oxindoles. researchgate.net Additionally, a one-pot, two-step method involving iron(III)-catalyzed aryl ring activation followed by a copper(I)-catalyzed C–N bond-forming cyclization has been developed for the general synthesis of indolines. acs.org A copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides offers a route to 2-sulfonyliminoindolines, which can be further transformed into oxindole analogs. nih.gov

Functionalization and Derivatization of the this compound Scaffold

The this compound core serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The bromine atom at the 7-position is particularly amenable to various cross-coupling reactions, providing a key handle for derivatization.

For instance, a borane-catalyzed, HFIP-assisted carbene insertion into internal alkenyl C-H bonds under metal-free conditions has been reported for 7-bromo-functionalized 3-diazooxindoles, leading to 3-vinylated oxindole derivatives. dicp.ac.cn Furthermore, a transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid has been developed to synthesize thiodifluorooxindole derivatives, including those with a 7-chloro substituent. acs.org

The development of a catalytic protocol for the synthesis of indolin-2-ones bearing a C3-allylic-quaternary stereocenter from N-substituted-N-(2-bromophenyl)acrylamides and organoboron reagents has been achieved. bohrium.com This method provides a synthetic strategy for heterocycle-fused indoline (B122111) alkaloids from a key 3-allyl-1,3-dimethylindolin-2-one intermediate. bohrium.com

Selective Modifications at the N-1 Position of the Indolin-2-one Ring

The nitrogen atom at the N-1 position of the this compound ring is a key site for introducing molecular diversity. Its modification is typically achieved through N-alkylation, N-arylation, or N-acylation reactions, which can significantly influence the compound's properties.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. This can be accomplished using various alkyl halides in the presence of a base. For instance, the reaction of an isatin (B1672199) with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF), leads to the corresponding N-alkylated product. tudelft.nl This straightforward S_N2 reaction is widely applicable and allows for the introduction of a variety of alkyl substituents. acs.org

N-Arylation: The introduction of aryl groups at the N-1 position can be more challenging but offers a pathway to compounds with extended aromatic systems. Palladium-catalyzed cross-coupling reactions are often employed for this purpose.

N-Acylation: Acyl groups can also be introduced at the N-1 position, typically by reacting the indolin-2-one with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification can serve to protect the nitrogen or to introduce further functional handles.

The choice of substituent at the N-1 position can have a profound impact on the reactivity of the entire indolin-2-one system and is a critical consideration in the design of synthetic routes toward complex target molecules.

Transformations and Substitutions at the C-3 Quaternary Carbon Center

The C-3 quaternary carbon of this compound presents a unique synthetic challenge due to its steric hindrance. Direct substitution at this center is difficult; however, various strategies have been developed to functionalize this position, often involving reactions of adjacent groups or more complex transformations.

One approach involves the use of radical-initiated alkylation/cyclization processes. For example, the direct oxidative alkylarylation of N-arylacrylamides with alkanes can generate 3,3-disubstituted oxindoles. thieme-connect.com This method utilizes an oxidant like (diacetoxy)iodobenzene to facilitate the formation of complex structures. thieme-connect.com

Another strategy involves the functionalization of a pre-existing group at the C-3 position. For instance, a 3-allyl-3-acyl oxindole derivative can be synthesized from N-aryl-α-diazo-β-keto amides and allylic compounds using a dirhodium/Xantphos catalytic system. sioc-journal.cn The resulting acyl group can then be removed to afford a C-3 functionalized oxindole. sioc-journal.cn

Furthermore, electrochemical methods have been employed for the trifluoromethylation/cyclization of N-arylacrylamides, leading to the introduction of a trifluoromethyl group at the C-3 position. beilstein-journals.org These advanced methodologies provide access to a range of 3,3-disubstituted oxindoles that would be difficult to obtain through traditional synthetic routes.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidative Alkylarylation | N-arylacrylamide, alkane, PhI(OAc)2, NaHCO3, 120 °C | 3-alkyl-3-aryl-oxindole | thieme-connect.com |

| Tandem C-H Functionalization/Allylic Alkylation | N-aryl-α-diazo-β-keto amide, allylic compound, [Rh2]/Xantphos | 3-acyl-3-allyl-oxindole | sioc-journal.cn |

| Decarboxylative Cyclization | N-arylacrylamide, 2,2-difluoro-2-(phenylthio)acetic acid, K2S2O8, Cs2CO3, H2O, 95 °C | 3-(thiodifluoroethyl)-oxindole | acs.org |

Reactions Involving the C-7 Bromine Atom for Further Derivatization

The bromine atom at the C-7 position of the indolin-2-one ring is a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful tool for forming carbon-carbon bonds. The C-7 bromine atom can readily participate in this reaction with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. rsc.org This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-7 position.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, provides a direct route to C-7 alkynylated indolin-2-ones. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed cross-coupling reactions, such as Stille, Hiyama, and Negishi couplings, can also be utilized to further functionalize the C-7 position, depending on the desired substituent.

The ability to selectively functionalize the C-7 position through these powerful cross-coupling reactions significantly enhances the synthetic utility of this compound as a building block in medicinal chemistry and materials science. researchgate.net

| Reaction Type | Catalyst/Reagents | Functionality Introduced at C-7 | Reference |

| Suzuki Coupling | Pd(PPh3)4, Base, Arylboronic acid | Aryl, Heteroaryl, Vinyl | rsc.org |

| C-H Arylation | Rh(III) catalyst, Arylsilane | Aryl | researchgate.net |

| C-H Alkylation | Rhodium catalyst, Alkyl carboxylic acid | Primary alkyl | researchgate.net |

Chemical Reactivity and Transformation Pathways of 7 Bromo 3,3 Dimethylindolin 2 One Derivatives

Electrophilic and Nucleophilic Reactions on the Brominated Indolin-2-one Aromatic Ring

The aromatic ring of 7-Bromo-3,3-dimethylindolin-2-one is influenced by the electron-withdrawing amide group and the deactivating, ortho-, para-directing bromine atom. This electronic profile generally disfavors electrophilic aromatic substitution. However, reactions can be driven under specific conditions. Conversely, the bromine atom at the C-7 position is a prime site for nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions, which are discussed in detail in section 3.3.

Direct nucleophilic aromatic substitution (SNAr) is generally challenging on this scaffold due to the lack of strong activation. However, the indolin-2-one core can undergo various transformations. For instance, oxidation of the indolin-2-one moiety can lead to the corresponding isatin (B1672199) (indoline-2,3-dione) derivatives. The oxidation of 7-bromo-1-methylindoline (B13448586) furnishes 7-bromo-1-methylindoline-2,3-dione, demonstrating a key transformation of the core structure. researchgate.net

Stereoselective Transformations at the C-3 Position of the Indolin-2-one Scaffold

The C-3 position of the indolin-2-one core is prochiral and its functionalization allows for the creation of a quaternary stereocenter, a common feature in many bioactive molecules and natural products.

A notable transformation is the diastereoselective cyanoarylmethylation of 7-bromo-1-methylindoline-2,3-dione. This reaction proceeds via an "on water" organocatalytic process to yield 2-(7-bromo-3-hydroxy-1-methyl-2-oxoindolin-3-yl)-2-phenylacetonitrile with high diastereoselectivity (96:4 dr) and excellent yield (88%). tudelft.nl This method provides direct access to 3-hydroxy-2-oxindoles bearing a C-3 quaternary center.

Furthermore, direct oxidative alkylarylation of N-arylacrylamides with simple alkanes can produce 3,3-disubstituted oxindoles. For example, the reaction involving a 7-bromo substituted N-arylacrylamide leads to the formation of 7-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one in 85% yield. thieme-connect.comthieme-connect.com This highlights a powerful method for installing alkyl groups at the C-3 position.

| Product | Reaction Type | Key Reagents | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2-(7-bromo-3-hydroxy-1-methyl-2-oxoindolin-3-yl)-2-phenylacetonitrile | Cyanoarylmethylation | 7-bromo-1-methylindoline-2,3-dione, Phenylacetonitrile | 88 | 96:4 | tudelft.nl |

| 7-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | Oxidative Alkylarylation | N-(2-bromophenyl)-N-methylmethacrylamide, Cyclohexane (B81311) | 85 | N/A | thieme-connect.comthieme-connect.com |

Cross-Coupling Reactions Involving the C-7 Bromine Functionality

The carbon-bromine bond at the C-7 position is a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building more complex molecular architectures based on the indolin-2-one scaffold.

Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Carbon-carbon bond-forming reactions are pivotal in synthetic chemistry for constructing complex carbon skeletons.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide. While direct Suzuki coupling on this compound is plausible, a prominent strategy involves a domino intramolecular Heck cyclization/Suzuki coupling of N-substituted-N-(2-bromophenyl)acrylamides with organoboron reagents. bohrium.com This powerful cascade reaction constructs the indolin-2-one core and simultaneously installs a substituent at the C-3 position. bohrium.com The reaction is tolerant of a wide range of functional groups on the boronic acid partner. bohrium.commdpi.comacademie-sciences.fr

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds and introducing alkynyl moieties. libretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The electron-deficient nature of the 7-bromoindolinone ring makes it a suitable substrate for this transformation, allowing for the synthesis of arylalkyne derivatives. libretexts.orgbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A significant application in the context of indolinones is the intramolecular Heck cyclization of N-(o-bromoaryl)acrylamides to synthesize the core 3,3-disubstituted oxindole (B195798) structure. rsc.orgresearchgate.net This cyclization demonstrates the reactivity of the C-Br bond in a palladium-catalyzed process and is a cornerstone for building the indolinone system itself.

| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |

| Suzuki-Miyaura Coupling | Pd-based catalyst (e.g., AnIPr-Pdcycle-OxaNaphthyl) | Aryl/Alkenyl Boronic Acids | Domino Heck/Suzuki sequence; builds core and functionalizes C-3. | bohrium.com |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Terminal Alkynes | Forms C(sp²)-C(sp) bonds; suitable for electron-deficient aryl bromides. | libretexts.orgorganic-chemistry.orgrsc.org |

| Heck Reaction | Pd(OAc)₂, Ligand, Base (e.g., Ag₂CO₃) | Alkenes (intramolecular) | Intramolecular cyclization to form the oxindole ring system. | rsc.orgresearchgate.net |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the amination of aryl halides, including 7-bromo-indolin-2-one derivatives, with a wide range of primary and secondary amines. researchgate.netsemanticscholar.org This reaction is crucial for introducing nitrogen-based functional groups and for the synthesis of complex heterocyclic structures derived from the indolinone core. For example, the Buchwald-Hartwig amination of related 7-bromo-azaheterocycles has been successfully demonstrated, indicating its applicability to the 7-bromoindolinone scaffold. researchgate.net

Acid- or Base-Catalyzed Rearrangements and Ring Transformations

The indolin-2-one scaffold can participate in various rearrangements and transformations under acidic or basic conditions. For instance, base-promoted annulation reactions of 3-substituted indolin-2-ones with ortho-haloacetophenones have been developed to synthesize fused indoline (B122111) structures bearing a quaternary carbon. nih.gov

Additionally, the synthesis of this compound itself can be achieved via a cyclization reaction. One method involves heating N'-(3-bromophenyl)isobutyrohydrazide with calcium hydride at high temperatures (up to 230°C), suggesting a base-mediated or thermally induced cyclization and elimination pathway. google.com

Cascade and Multicomponent Reactions Incorporating the this compound Moiety

Cascade and multicomponent reactions offer an efficient pathway to molecular complexity from simple starting materials in a single operation. The 7-bromoindolinone framework is often constructed via such elegant processes.

A notable example is the bimetallic (Cu/Pd) catalytic cascade reaction. This process can involve a copper-catalyzed click reaction followed by a palladium-catalyzed cyclization-cross coupling, leading to diverse 3,3-disubstituted oxindole analogues. researchgate.net

Radical-cascade reactions also provide a modern approach. A visible light-mediated radical-cascade addition/cyclization of N-(2-bromophenyl)-N-methylmethacrylamide with aldehydes has been shown to form quaternary oxindoles, including 7-bromo derivatives. rsc.org Similarly, a dicumyl peroxide-initiated free-radical cascade process involving the activation of dichloromethane (B109758) has been used to access dichlorinated oxindoles. rsc.org

These cascade strategies, particularly those starting from N-(2-bromophenyl)acrylamides, are powerful because they build the heterocyclic core and install complexity at the C-3 and C-7 positions, leveraging the reactivity of the aryl bromide in the key cyclization or coupling step. bohrium.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 3,3 Dimethylindolin 2 One and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Bromo-3,3-dimethylindolin-2-one and its analogues, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the complex structure unambiguously.

In the ¹H NMR spectrum of a related compound, 4-Bromo-3,3-dimethylindolin-2-one, key signals include a singlet at δ 1.44 ppm corresponding to the six protons of the two methyl groups at the C3 position, and a multiplet in the aromatic region between δ 7.25 and 7.60 ppm. The ¹³C NMR spectrum shows a characteristic peak for the carbonyl carbon (C=O) at δ 176.5 ppm, the carbon bearing the bromine (C-Br) at δ 55.2 ppm, and the methyl carbons at δ 28.7 ppm. For a similar analogue, 7-bromo-1-methylindoline-2,3-dione, the ¹H NMR spectrum in CDCl₃ shows aromatic protons at δ 7.72, 7.58, and a multiplet around 7.00 ppm, with the N-methyl protons appearing as a singlet at δ 3.66 ppm. tudelft.nl

Table 1: ¹H and ¹³C NMR Data for Indolinone Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4-Bromo-3,3-dimethylindolin-2-one | - | 1.44 (s, 6H, CH₃), 7.25–7.60 (m, aromatic H) | 176.5 (C=O), 55.2 (C-Br), 28.7 (CH₃) |

| 7-bromo-1-methylindoline-2,3-dione | CDCl₃ | 7.72 (dd, J = 8.0, 1.2 Hz, 1H), 7.58 (dd, J = 7.2, 1.2 Hz, 1H), 7.02-6.69 (m, 1H), 3.66 (s, 3H) tudelft.nl | Not specified |

| 3,3,5-Trimethyl-1-(p-tolyl)indolin-2-one | CDCl₃ | 7.31-7.27 (m, 4H), 7.08 (d, J = 2.0 Hz, 1H), 6.97 (dd, J = 8.0, 2.0 Hz, 1H), 6.71 (d, J = 8.0 Hz, 1H), 2.40 (s, 3H), 2.35 (s, 3H), 1.47 (s, 6H) | 180.7, 140.3, 137.6, 135.7, 132.3, 132.1, 130.0, 127.7, 126.2, 123.3, 109.0, 44.3, 24.7, 21.2, 21.0 |

To resolve structural ambiguities and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is utilized. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For the aromatic protons of this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals of the aromatic ring and the methyl groups by linking them to their corresponding, already assigned, proton signals. sdsu.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. ipb.pt This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the methyl groups and nearby aromatic protons, confirming their spatial proximity.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound and its analogues. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including the identification of different polymorphic forms. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties.

ssNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environments of the nuclei in the solid state. nih.gov Techniques like ¹H- ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) and High-Resolution ¹H CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) can reveal the number of crystallographically independent molecules in the asymmetric unit and differences in hydrogen bonding schemes between polymorphs. nih.gov For indomethacin (B1671933), a well-studied polymorphic compound, ssNMR has been instrumental in elucidating the structural differences between its various forms. nih.gov Dynamic Nuclear Polarization (DNP) enhanced ssNMR can even be used to detect and quantify minor polymorphic phases within a bulk sample. rsc.org While specific ssNMR studies on this compound are not widely reported, the principles established from studies on related compounds like indomethacin demonstrate the potential of this technique for its solid-state characterization. nih.govgoogle.com.pg

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with high accuracy.

For brominated compounds like this compound, the presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) in the mass spectrum provides a clear signature. In the case of 4-Bromo-3,3-dimethylindolin-2-one, electrospray ionization (ESI) mass spectrometry shows a molecular ion peak [M+H]⁺ at m/z 268.0, consistent with its molecular formula C₁₀H₁₀BrNO.

HRMS is also invaluable for fragmentation analysis, which provides structural information by breaking the molecule into smaller, charged fragments. longdom.org This is often achieved through techniques like Collision-Induced Dissociation (CID). longdom.org The fragmentation pattern can help to piece together the molecular structure. For indolinone derivatives, common fragmentation pathways may involve cleavages of the substituent groups or ring opening of the heterocyclic core. miamioh.edu The accurate mass measurement of these fragments by HRMS helps in determining their elemental composition, further aiding in the structural elucidation process. nih.gov

Table 2: HRMS Data for Bromo-indolinone Analogues

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 7-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | ESI | 336.0958 | 336.0960 | thieme-connect.com |

| 5-Bromo-3-(5-bromo-1-methylindolin-2-yl)-1-methyl-1H-indole | ESI | 418.9753 | 418.9749 | sioc-journal.cn |

| 2-(7-bromo-3-hydroxy-1-methyl-2-oxoindolin-3-yl)-2-phenylacetonitrile | ESI/Orbitrap | 379.0053 ([M+Na]⁺) | 379.0060 ([M+Na]⁺) | tudelft.nl |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine.

C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ for the lactam carbonyl group.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic methyl groups and above 3000 cm⁻¹ for the aromatic C-H bonds. scialert.net

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Raman spectroscopy would also provide a characteristic fingerprint of the molecule, with strong signals often observed for the aromatic ring vibrations and the C-C skeletal modes. scialert.net The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Indolinone Analogues

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | General Region (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3300 spectroscopyonline.com | ~3300 spectroscopyonline.com | 3200-3400 |

| C=O Stretch | ~1710 tudelft.nl | - | 1700-1720 |

| Aromatic C-H Stretch | 3063, 3038 scialert.net | 3064, 3037 scialert.net | >3000 |

| Aliphatic C-H Stretch | - | - | 2850-3000 |

| C-C Stretch (aromatic) | 1579, 1506 scialert.net | 1582, 1512 scialert.net | 1430-1625 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. uol.de

Table 4: Crystallographic Data for an Indolinone Analogue (5′-Chlorospiro[1,3-dioxolane-2,3′-indolin]-2′-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.266 (2) |

| b (Å) | 7.360 (1) |

| c (Å) | 14.821 (1) |

| β (°) | 92.855 (7) |

| V (ų) | 1990.0 (4) |

| Z | 8 |

Data from reference nih.gov

Computational and Theoretical Investigations of 7 Bromo 3,3 Dimethylindolin 2 One Chemistry

Electronic Structure Calculations (DFT, Ab Initio) for Ground State Properties and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and reactivity.

DFT calculations, often using functionals like B3LYP, are particularly effective for predicting ground-state properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and chemically reactive. nih.gov

For instance, a DFT study on the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one determined a HOMO-LUMO gap of 4.8208 eV, indicating significant molecular stability. nih.gov Similar calculations for 7-Bromo-3,3-dimethylindolin-2-one would elucidate its electronic character, identifying electron-rich and electron-deficient regions and predicting sites susceptible to electrophilic or nucleophilic attack. These calculations can also generate maps of the molecular electrostatic potential (MEP), which visually represent the charge distribution and are invaluable for predicting intermolecular interactions.

Table 1: Representative Electronic Properties Calculated via DFT for a Bromo-Substituted Heterocycle Note: Data is for the analogous compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and is illustrative of the parameters obtained from DFT calculations. nih.gov

| Parameter | Calculated Value | Implication |

| HOMO Energy | -6.4559 eV | Electron-donating capability |

| LUMO Energy | -1.6351 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.8208 eV | High chemical stability |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. This approach helps to elucidate reaction mechanisms, determine rate-limiting steps, and understand the origins of selectivity. nih.gov

For indolinone derivatives, computational studies can investigate synthetic pathways, such as intramolecular cyclizations. nih.gov For example, DFT calculations have been used to shed light on the mechanism of cyclization of anilines to form indolinones, identifying key intermediates and transition state energies (ΔG‡). nih.govnih.gov These models can validate proposed experimental mechanisms or suggest alternative pathways. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation barrier for the reaction can be determined, which is directly related to the reaction rate. Such computational investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. nih.gov For a molecule like this compound, which is largely rigid, conformational analysis would focus on the orientation of substituents and any potential for ring puckering, although the spiro-like dimethyl groups at the C3 position significantly constrain its flexibility.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. nih.gov MD simulations are especially valuable for studying the stability of a ligand when bound to a protein. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run to observe how the ligand-protein complex behaves in a simulated physiological environment. These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Prediction of Spectroscopic Properties (NMR chemical shifts, Vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies can be directly compared to experimental infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity. This analysis allows for the precise assignment of spectral bands to specific molecular motions, such as C=O stretching, C-Br stretching, and aromatic ring vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These values are hypothetical predictions based on typical ranges for the functional groups present and serve as an example of data generated from computational analysis.

| Spectroscopy Type | Predicted Value | Assignment |

| 13C NMR | ~180 ppm | C2 (Carbonyl Carbon) |

| 13C NMR | ~145 ppm | C7a (Aromatic Quaternary Carbon) |

| 13C NMR | ~115 ppm | C7 (Aromatic Carbon with Bromo substituent) |

| 13C NMR | ~45 ppm | C3 (Quaternary Carbon) |

| 13C NMR | ~25 ppm | C(CH3)2 (Methyl Carbons) |

| 1H NMR | ~8.0-8.5 ppm | N-H (Amide Proton) |

| 1H NMR | ~7.0-7.5 ppm | Ar-H (Aromatic Protons) |

| 1H NMR | ~1.3 ppm | C(CH3)2 (Methyl Protons) |

| FTIR Frequency | ~1710 cm-1 | C=O Stretch |

| FTIR Frequency | ~3200 cm-1 | N-H Stretch |

| FTIR Frequency | ~550 cm-1 | C-Br Stretch |

In Silico Physicochemical Property Prediction and Drug-Likeness Assessment (e.g., Lipinski and Veber rules)

Before undertaking costly synthesis and biological testing, in silico tools are used to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. healthinformaticsjournal.com This process includes assessing "drug-likeness" based on established guidelines like Lipinski's Rule of Five and Veber's rules. mdpi.com

Lipinski's Rule of Five identifies four simple physicochemical parameters that are common among orally active drugs. simulations-plus.com Molecules that satisfy these rules are considered more likely to have good oral bioavailability. Veber's rules add criteria related to molecular flexibility and polarity, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are also more likely to be orally bioavailable. For this compound, these properties can be readily calculated from its 2D structure.

Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Parameter | Rule | Predicted Value | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | 254.12 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | ≤ 5 | 2.59 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 1 | Yes |

| Lipinski's Rule of Five Violations | 0 or 1 | 0 | Yes |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | 29.1 Ų | Yes |

| Number of Rotatable Bonds (RB) | ≤ 10 | 0 | Yes |

| Veber's Rules Compliance | --- | --- | Yes |

Based on these calculations, this compound exhibits favorable drug-like properties, complying with both Lipinski's and Veber's rules, suggesting it has a good theoretical potential for oral bioavailability.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. nih.gov

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, found in many inhibitors of protein kinases, a family of enzymes often implicated in cancer. nih.gov Docking studies of this compound into the ATP-binding site of various kinases could reveal its potential as an inhibitor. These studies would identify key interactions, such as hydrogen bonds between the indolinone's amide N-H or carbonyl oxygen and backbone residues of the protein's hinge region, as well as hydrophobic interactions involving the aromatic ring and dimethyl groups. nih.govd-nb.info The bromine atom at the 7-position could form halogen bonds or engage in further hydrophobic interactions, potentially enhancing binding affinity and selectivity. d-nb.info

Applications in Advanced Organic Synthesis and Mechanistic Medicinal Chemistry Research

7-Bromo-3,3-dimethylindolin-2-one as a Core Scaffold for Designing Complex Molecular Architectures

This compound is a valuable and versatile building block in organic synthesis. It provides a rigid and adaptable framework for constructing more intricate molecules. The bromine atom at the 7-position and the gem-dimethyl groups at the 3-position of the indolin-2-one core offer distinct sites for chemical modification and diversification. The bromine atom is particularly useful for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the creation of diverse molecular structures. The dimethyl groups at the 3-position can influence the molecule's reactivity and conformation through steric hindrance, which is beneficial when designing molecules with specific biological activities.

Rational Design and Synthesis of Compound Libraries for Biological Screening

The structural characteristics of this compound make it an excellent starting point for creating compound libraries for high-throughput biological screening. Medicinal chemists can systematically alter the scaffold at several key positions to generate a large number of structurally related compounds. The bromine atom at the 7-position is a primary site for diversification through palladium-catalyzed cross-coupling reactions, which allows for the introduction of various aryl, heteroaryl, and alkyl groups. researchgate.net Further modifications can be performed at the N1-position of the lactam ring and potentially at other positions on the aromatic ring, opening up a vast chemical space for exploration. acs.org This systematic approach facilitates the efficient synthesis of libraries containing novel compounds that can be screened against a wide range of biological targets, thereby accelerating the discovery of new drug candidates. The oxindole (B195798) core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.gov

Role in the Total Synthesis of Natural Products and Pharmaceutical Candidates

The this compound scaffold serves as a crucial intermediate in the total synthesis of various natural products and pharmaceutical candidates. nih.gov Its pre-functionalized nature allows for its incorporation into more complex molecular frameworks. For instance, the bromo-substituted aromatic ring can be elaborated through various synthetic transformations to construct the intricate ring systems often found in natural products. bohrium.com The inherent rigidity of the indolin-2-one core can also help control the stereochemistry of subsequent reactions, a critical aspect in the synthesis of chiral molecules. While specific examples of total syntheses directly utilizing this compound are not extensively documented in readily available literature, the broader class of substituted indolin-2-ones are well-established precursors to a variety of biologically active compounds, including alkaloids and other complex natural products. bohrium.com

Development of Indolin-2-one-Based Kinase Inhibitors: Focus on Molecular Mechanisms of Action

The indolin-2-one core is a prominent scaffold in the design of kinase inhibitors, a class of drugs targeting protein kinases, which are enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases like cancer. benthamscience.com The this compound derivative provides a foundational structure for developing potent and selective kinase inhibitors. The bromine atom can be used to introduce functionalities that interact with specific amino acid residues in the ATP-binding pocket of kinases, thereby improving binding affinity and selectivity.

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, PDGFR, FLT3, KIT)

Indolin-2-one-based compounds are widely studied as inhibitors of receptor tyrosine kinases (RTKs), which are key mediators of cellular processes like proliferation, differentiation, and survival. researchgate.net Sunitinib, a well-known multi-targeted RTK inhibitor with an indolin-2-one core, effectively inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase 3 (FLT3). scirp.orgekb.eg The general mechanism for these inhibitors involves competition with ATP for binding to the kinase's catalytic domain. scirp.org The indolin-2-one scaffold typically occupies the adenine-binding region of the ATP pocket, while its side chains form hydrogen bonds and other interactions with surrounding amino acid residues, inhibiting the kinase's phosphorylating activity. researchgate.net The specific substitutions on the indolin-2-one ring are critical in determining the inhibitor's selectivity profile across different RTKs. cancertreatmentjournal.com

Table 1: Examples of Indolin-2-one Based Kinase Inhibitors and their Targets

| Compound | Target Kinases |

| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET. scirp.orgekb.eg |

| Nintedanib | VEGFRs, FGFRs, PDGFRs. scirp.org |

| Toceranib | PDGFR, VEGFR, KIT. nih.govscirp.org |

| SU5416 (Semaxanib) | VEGFR-2, KIT, PDGFR. scirp.orgscirp.org |

| SU14813 | VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3. scirp.org |

Induction of Apoptosis and Regulation of Apoptotic Markers (e.g., Caspase-3, Caspase-9, BAX, Bcl-2)

The disruption of pro-survival signaling pathways by indolin-2-one-based kinase inhibitors can ultimately trigger apoptosis, or programmed cell death, in cancer cells. nih.gov The inhibition of signaling cascades like the PI3K/AKT pathway leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like BAX. tandfonline.comresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. mdpi.com Key caspases, such as the initiator caspase-9 and the executioner caspase-3, are activated, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. nih.govmdpi.com Studies have demonstrated that treatment with indolin-2-one-based inhibitors can increase the levels of cleaved caspase-3 and caspase-9, confirming the induction of the apoptotic cascade. nih.govtandfonline.com

Table 2: Key Apoptotic Markers Modulated by Indolin-2-one Based Inhibitors

| Marker | Function | Effect of Inhibitor |

| Bcl-2 | Anti-apoptotic. mdpi.com | Downregulation. tandfonline.comresearchgate.net |

| BAX | Pro-apoptotic. mdpi.com | Upregulation. tandfonline.comresearchgate.net |

| Caspase-9 | Initiator caspase. mdpi.com | Activation/Cleavage. nih.govtandfonline.com |

| Caspase-3 | Executioner caspase. mdpi.com | Activation/Cleavage. nih.govtandfonline.com |

Investigation of Protein Arginine Methyltransferase (PRMT5) Inhibition by Indolin-2-one Derivatives

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its overexpression is linked to the progression of several cancers. nih.govgoogle.com This has made PRMT5 a significant target for the development of novel anticancer therapies. The indolin-2-one scaffold, a core component of this compound, has been identified as a key structural motif in the synthesis of PRMT5 inhibitors.

While direct studies on the 7-bromo isomer are not extensively documented, patent literature reveals the use of closely related isomers, such as 6-bromo-3,3-dimethylindolin-2-one, as a crucial starting material in the synthesis of substituted bicyclic heterocyclic compounds designed as PRMT5 inhibitors. googleapis.comgoogle.com These patents describe methods for creating complex molecules that can effectively inhibit PRMT5, highlighting the importance of the halogenated indolin-2-one core in achieving therapeutic efficacy against diseases associated with PRMT5 overexpression. googleapis.comnih.gov The research into these derivatives suggests that the indolin-2-one structure provides a valuable framework for developing new drugs targeting PRMT5-mediated disorders. google.com

Exploration of this compound Analogues as Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The indolin-2-one scaffold has emerged as a promising platform for the development of such agents.

Structure-Activity Relationship (SAR) Studies for Antibacterial and Antifungal Efficacy

Structure-activity relationship (SAR) studies on indolin-2-one derivatives have provided insights into the structural requirements for antimicrobial activity. While specific SAR studies on this compound are limited, research on related analogues offers valuable information. For instance, studies on 3-alkylidene-2-indolone derivatives have shown that modifications at various positions of the indolinone ring significantly influence their antibacterial and antifungal properties.

The position and nature of substituents on the benzene (B151609) ring of the indolin-2-one core are critical for activity. For example, the introduction of a halogen, such as bromine, can enhance antimicrobial efficacy. However, the position of the bromine atom is crucial. A comparative analysis of different bromo-3,3-dimethylindolin-2-one isomers in the context of anticancer activity indicated that the substitution pattern significantly affects biological activity, with some isomers showing moderate to low activity. researchgate.net This suggests that a similar positional dependence likely exists for antimicrobial activity.

Furthermore, the introduction of different functional groups at the 3-position of the indolin-2-one ring, such as alkylidene or heterocyclic moieties, has been shown to yield compounds with potent antibacterial and antifungal activities. scielo.br These findings underscore the potential of the this compound scaffold as a template for generating a diverse library of antimicrobial candidates.

Mechanistic Studies of Antimicrobial Action

The proposed mechanisms of antimicrobial action for indolin-2-one derivatives are diverse. Some derivatives are believed to exert their effects by inhibiting key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for bacterial survival. The indolin-2-one scaffold can serve as a pharmacophore that binds to the active site of such enzymes, leading to the inhibition of bacterial growth.

Other mechanistic pathways may include the disruption of bacterial cell membranes or the interference with quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence. While the precise antimicrobial mechanism of this compound itself has not been elucidated, the broader class of indolin-2-ones represents a promising area for the discovery of new antimicrobial agents with potentially novel modes of action.

Development of α-Glucosidase Inhibitors Based on the Indolin-2-one Scaffold

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The indolin-2-one scaffold has been explored for its potential to yield potent α-glucosidase inhibitors.

In Vitro Enzyme Inhibition Kinetics

Although direct studies on this compound as an α-glucosidase inhibitor are not available, research on other indolin-2-one derivatives has demonstrated significant inhibitory activity. For instance, a series of novel isatin-thiazole derivatives, which contain an indolin-2-one core, displayed varying degrees of α-glucosidase inhibition, with some compounds showing significantly higher potency than the standard drug, acarbose. researchgate.net

The inhibitory activity is highly dependent on the specific substitutions on the indolin-2-one ring. The following table summarizes the α-glucosidase inhibitory activity of selected isatin-thiazole derivatives.

| Compound | Substituents | IC₅₀ (µM) |

| 6i | 5-Me isatin (B1672199), 4-OH phenyl | Data not specified |

| 6p | 5-Me isatin, 2-F-benzyl, 4-OH phenyl | 5.36 ± 0.13 |

| Acarbose | (Standard) | 817.38 ± 6.27 |

Data sourced from a study on isatin-thiazole derivatives as α-glucosidase inhibitors. researchgate.net

These results indicate that the indolin-2-one scaffold is a promising starting point for designing novel α-glucosidase inhibitors. The kinetics of inhibition for some of these derivatives have been analyzed, revealing different modes of inhibition, including competitive and non-competitive mechanisms, which provides a basis for further optimization. researchgate.net

Ligand-Enzyme Binding Interactions

Molecular docking studies have been employed to understand the binding interactions between indolin-2-one derivatives and the active site of α-glucosidase. These studies have revealed that the indolin-2-one scaffold can fit into the hydrophobic pocket of the enzyme.

Key interactions that contribute to the binding affinity include:

Hydrophobic Interactions: The indolin-2-one ring can form stable hydrophobic interactions with nonpolar amino acid residues in the active site.

Hydrogen Bonding: The carbonyl group and other substituents on the indolin-2-one ring can form hydrogen bonds with amino acid residues, which are crucial for stabilizing the ligand-enzyme complex.

Arene-Anion and Arene-Cation Interactions: The aromatic ring of the indolin-2-one scaffold can participate in arene-anion and arene-cation interactions with charged residues in the active site.

These binding interactions provide a molecular basis for the observed inhibitory activity and guide the rational design of more potent and selective α-glucosidase inhibitors based on the this compound scaffold.

Contributions to the Synthesis of Fluorescent Probes and Optical Materials

The unique structural characteristics of brominated indolin-2-one derivatives, including this compound, make them valuable precursors in the development of sophisticated fluorescent probes and optical materials. The indole (B1671886) scaffold, in particular, is a common feature in many commercially available and novel dyes. The strategic placement of a bromine atom on the indolin-2-one core can influence the photophysical properties of the resulting molecules, such as their absorption and emission spectra, quantum yields, and photostability.

Research has demonstrated the utility of indole derivatives in the synthesis of polymethine cyanine (B1664457) fluorophores, which exhibit absorption and emission in the near-infrared (NIR) region. nih.govacs.org These dyes often have high molar extinction coefficients and are more photostable than some commercially available dyes like indocyanine green. nih.govacs.org The synthetic pathway to these fluorophores often begins with the Fischer indole synthesis to create substituted indole rings, which are then further elaborated. nih.govacs.org

Furthermore, the indolin-2-one framework is integral to the creation of fluorescent switches. For instance, a dyad featuring two spiropyran units as photochromic acceptors attached to a squaraine (SQ) core, which acts as a fluorescent donor, has been synthesized. rsc.org The reversible structural changes in the spiropyran units upon exposure to ultraviolet and visible light lead to alterations in the absorption spectra of the molecule, demonstrating its potential as a molecular switch. rsc.org

In the field of medicinal chemistry, indole derivatives are crucial for developing fluorescent probes to study biological systems. Novel fluorescent ligands with high affinity for sigma (σ) receptors have been synthesized using indolyl derivatives. acs.org These probes, spanning emission wavelengths from green to near-infrared, have been successfully used in fluorescence-based techniques such as flow cytometry and confocal microscopy to study σ2 receptors in living cells. acs.org The development of such tools is critical for understanding the role of these receptors in various physiological and pathological processes. The commercial availability of building blocks like 7-Bromo-3,3-dimethylindoline for applications in OLED and other optical materials underscores the importance of this compound class in materials science. bldpharm.com

General Structure-Activity Relationship (SAR) Studies of Brominated Indolin-2-ones

Structure-activity relationship (SAR) studies of brominated indolin-2-ones have provided valuable insights into how the chemical structure of these compounds influences their biological activity. The indolin-2-one core is a recognized pharmacophore, and modifications to this scaffold, particularly the introduction and placement of halogen atoms, can significantly modulate the potency and selectivity of these molecules for various biological targets. researchgate.net

The presence of a bromine atom on the indolin-2-one ring is often crucial for biological activity. SAR studies on tricyclic indoline (B122111) resistance-modifying agents revealed that a halogen, preferably bromine, at the 5-position of the indoline moiety is necessary for activity. acs.org Replacing the bromine with other groups, such as methyl or methoxy, led to a significant decrease or complete loss of activity. acs.org These studies also showed that further functionalization with a second halogen at the 7-position could maintain or even improve activity while potentially reducing cytotoxicity. acs.org

In the context of anticancer drug development, SAR studies of bromophenol derivatives incorporating an indolin-2-one moiety have demonstrated the importance of the substitution pattern on the indolin-2-one ring for cytotoxicity against various cancer cell lines. researchgate.net For instance, the position of the bromo substituent can influence the compound's ability to inhibit cancer cell migration. researchgate.net

Furthermore, the electronic properties of substituents on the indolin-2-one ring play a critical role. The introduction of electron-withdrawing groups, such as bromine, at the 7-position has been suggested to enhance antibacterial activity. Conversely, other substituents, like a hydroxyimino group at the 3-position, can contribute to anti-inflammatory effects through radical scavenging. The mechanism of action often involves the interaction of the brominated indolin-2-one scaffold with specific enzymes or receptors, where the bromine atom can enhance binding affinity through halogen bonding.

In the development of receptor tyrosine kinase (RTK) inhibitors, a common strategy in cancer therapy, the indolin-2-one scaffold is a key structural motif. mdpi.com SAR studies have explored the impact of various substituents on the phenyl ring and at the C-3 position of the indolin-2-one core. For example, the presence of chlorine atoms on a pyrrole (B145914) ring attached to the indolin-2-one was found to be important for reducing cardiotoxicity while maintaining good antitumor activity. mdpi.com Studies on 3-alkylidene-2-indolone derivatives have also highlighted the importance of specific substitutions for potent antibacterial activity. nih.gov

The collective findings from these SAR studies underscore the versatility of the brominated indolin-2-one scaffold and provide a rational basis for the design of new derivatives with improved therapeutic properties.

Q & A

Q. How can researchers address low yields in scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.